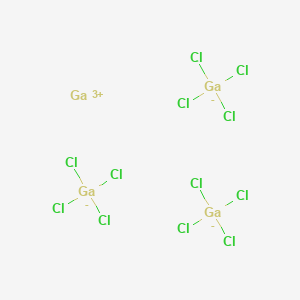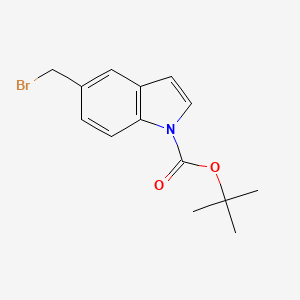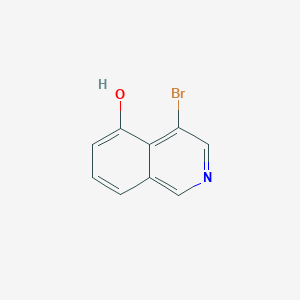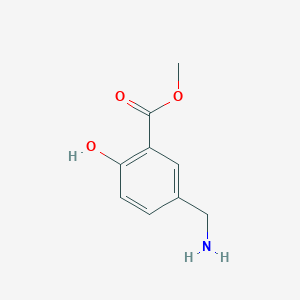
Tetraroclorogalato de galio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium tetrachlorogallate is a chemical compound consisting of gallium and chlorine atoms It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Aplicaciones Científicas De Investigación
Gallium tetrachlorogallate has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Gallium compounds are known to interact with various biological targets, including proteins and enzymes, which can lead to changes in cellular processes .
Mode of Action
The mode of action of gallium tetrachlorogallate involves its interaction with these targets. For instance, it has been observed that the reaction of catechol with solutions of gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas and affords a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .
Biochemical Pathways
The interaction of gallium compounds with biological targets can influence various cellular processes and pathways .
Result of Action
The interaction of gallium compounds with biological targets can lead to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of gallium compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gallium tetrachlorogallate can be synthesized through the thermal decomposition of dichlorogallane. This process involves heating dichlorogallane in the presence of a suitable solvent, such as tetrahydrofuran, to produce gallium tetrachlorogallate in high yield .
Industrial Production Methods: In industrial settings, gallium tetrachlorogallate is typically produced by reacting gallium trichloride with a reducing agent, such as triethylsilane. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Gallium tetrachlorogallate undergoes various chemical reactions, including oxidative addition and substitution reactions. For example, it reacts with catechol in tetrahydrofuran to form a dinuclear gallium complex with penta-coordinate metal atoms .
Common Reagents and Conditions: Common reagents used in reactions with gallium tetrachlorogallate include diols, such as catechol and pinacol. These reactions are typically carried out in tetrahydrofuran under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions with gallium tetrachlorogallate include dinuclear gallium complexes with penta-coordinate metal atoms chelated and bridged by mono-deprotonated ligands .
Comparación Con Compuestos Similares
- Gallium trichloride
- Gallium bromide
- Gallium iodide
Comparison: Gallium tetrachlorogallate is unique due to its ability to form stable dinuclear complexes with penta-coordinate metal atoms. This property distinguishes it from other gallium halides, such as gallium trichloride, which typically form monomeric or dimeric structures .
Propiedades
IUPAC Name |
gallium;tetrachlorogallanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12ClH.4Ga/h12*1H;;;;/q;;;;;;;;;;;;4*+3/p-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHPDYBAQHZBQ-UHFFFAOYSA-B |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.[Ga+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl12Ga4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24597-12-4 |
Source


|
| Record name | Gallium tetrachlorogallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)








